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Compound of Interest

Compound Name: Tin(II) acetate

Cat. No.: B129313 Get Quote

An In-depth Technical Guide to Diacetoxytin
A Note on Nomenclature: The term "diacetoxytin" can be ambiguous as it may refer to various

organotin compounds with two acetate groups. This guide focuses on Dibutyltin diacetate

(DBTA), a widely used and well-documented example of a diacetoxytin compound.

This technical guide is intended for researchers, scientists, and professionals in drug

development, providing comprehensive information on the molecular characteristics, synthesis,

and spectral properties of Dibutyltin diacetate.

Molecular and Physical Properties
Dibutyltin diacetate is an organotin compound valued for its catalytic activity in various chemical

transformations.[1] Its key physical and chemical properties are summarized in the table below.
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Property Value

Chemical Formula C₁₂H₂₄O₄Sn

Molecular Weight 351.03 g/mol [2]

CAS Number 1067-33-0[2]

Appearance Colorless to pale yellow liquid[1]

Density 1.31 g/mL at 25 °C

Boiling Point 139 °C at 5 mmHg[1]

Melting Point 7-10 °C[1]

Refractive Index n20/D 1.471

Vapor Pressure 1.3 mmHg at 25 °C[1]

Solubility Soluble in organic solvents such as toluene.

Synthesis of Dibutyltin Diacetate
The industrial synthesis of dibutyltin diacetate is typically achieved through the reaction of

dibutyltin oxide with acetic acid.[1] This method is favored for its efficiency and high yield.

This protocol is based on established industrial synthesis methods.

Materials:

Dibutyltin oxide

Glacial acetic acid (in excess)

Reaction kettle with a stirring device and vacuum capabilities

Procedure:

Charge the reaction kettle with an excess of glacial acetic acid.

Begin stirring and gradually add the dibutyltin oxide to the reactor.
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Heat the mixture to a temperature between 60-80 °C. Maintain this temperature and continue

stirring for 1-2 hours, or until the dibutyltin oxide has completely dissolved.

Apply a vacuum and heat the solution to 105 °C. Once this temperature is reached, cease

heating and maintain the temperature for 20-30 minutes.

Resume heating to 110 °C while maintaining the vacuum. Continue this for 2-3.5 hours, or

until no more low-boiling-point substances are distilled off.

Cool the reactor and discharge the final product, dibutyltin diacetate.

Diagram of Synthesis Workflow:
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Caption: Synthesis of Dibutyltin Diacetate from Dibutyltin Oxide.

Spectral Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are crucial for the structural elucidation and quality control of dibutyltin diacetate.

The ¹H NMR spectrum of dibutyltin diacetate is consistent with its molecular structure, showing

signals corresponding to the protons of the butyl and acetate groups.

Butyl Group Protons: The four distinct sets of protons in the two butyl chains will give rise to

a series of multiplets in the upfield region of the spectrum (typically 0.8-1.8 ppm). The

terminal methyl (CH₃) protons will appear as a triplet, while the three methylene (CH₂)
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groups will be represented by more complex multiplets due to spin-spin coupling with

adjacent protons.

Acetate Group Protons: The methyl protons of the two acetate groups are chemically

equivalent and will therefore appear as a sharp singlet in the downfield region (around 2.1

ppm). The integration of this peak will correspond to six protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Butyl Group Carbons: Four distinct signals are expected for the four non-equivalent carbon

atoms of the butyl chains. The chemical shifts will range from approximately 13 ppm for the

terminal methyl carbon to higher values for the methylene carbons closer to the tin atom.

Acetate Group Carbons: Two signals will be present for the acetate groups: one for the

methyl carbon (around 21 ppm) and another for the carbonyl carbon (C=O) at a much more

downfield position (in the range of 170-180 ppm).

The IR spectrum of dibutyltin diacetate displays characteristic absorption bands that confirm

the presence of its key functional groups.

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are attributed to the

symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl groups.

C=O Stretching: A strong, sharp absorption band in the region of 1550-1650 cm⁻¹ is

characteristic of the asymmetric stretching of the carboxylate group (C=O) of the acetate

ligands. The position of this band can be influenced by the coordination of the acetate to the

tin atom.

C-O Stretching: Bands corresponding to the symmetric stretching of the carboxylate group

can be found in the 1300-1400 cm⁻¹ region.

Sn-C Stretching: The stretching vibrations of the tin-carbon bonds typically appear in the

lower frequency region of the spectrum, around 500-600 cm⁻¹.

Applications in Research and Drug Development
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Dibutyltin diacetate is primarily utilized as a catalyst in various organic reactions. Its

applications in the pharmaceutical and drug development sectors are mainly indirect, through

its role in the synthesis of more complex molecules.

Catalyst in Organic Synthesis: DBTA is an effective catalyst for esterification,

transesterification, and the formation of urethanes.[3] This makes it valuable in the synthesis

of active pharmaceutical ingredients (APIs) and their intermediates.

Curing Agent for Silicones: In the development of medical devices and drug delivery systems

that utilize silicone-based materials, DBTA can be used as a curing agent.

Stabilizer: It can also act as a stabilizer in certain formulations, preventing degradation.

As it functions as a catalyst and is not typically incorporated into the final drug molecule, there

are no known direct signaling pathways associated with dibutyltin diacetate in a

pharmacological context. Its primary relevance to drug development professionals lies in its

utility as a synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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